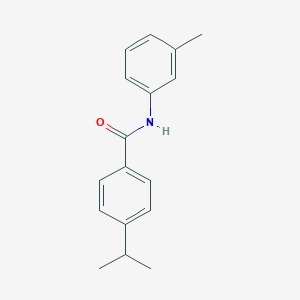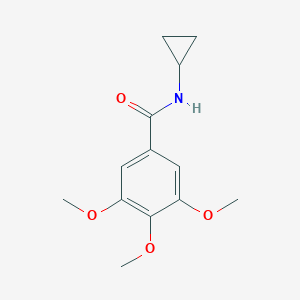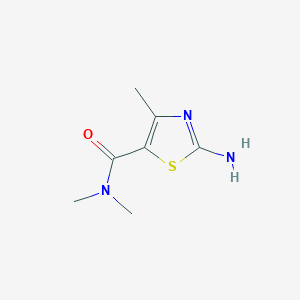
4-isopropyl-N-(3-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-N-(3-methylphenyl)benzamide, also known as IMB-6, is a synthetic compound that belongs to the benzamide class of drugs. It is primarily used in scientific research to study the biochemical and physiological effects of its mechanism of action.
Mécanisme D'action
4-isopropyl-N-(3-methylphenyl)benzamide acts as an agonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the perception of pain and inflammation. By binding to TRPV1, 4-isopropyl-N-(3-methylphenyl)benzamide inhibits the influx of calcium ions, thereby reducing the release of neurotransmitters that signal pain and inflammation.
Effets Biochimiques Et Physiologiques
4-isopropyl-N-(3-methylphenyl)benzamide has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been found to reduce the release of cytokines, which are involved in the inflammatory response. Additionally, 4-isopropyl-N-(3-methylphenyl)benzamide has been shown to have a protective effect on neurons, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-isopropyl-N-(3-methylphenyl)benzamide in lab experiments is its high potency and specificity for TRPV1. This allows for precise modulation of the channel's activity without affecting other ion channels. However, one limitation of using 4-isopropyl-N-(3-methylphenyl)benzamide is its low solubility in aqueous solutions, which may require the use of organic solvents that could potentially interfere with experimental results.
Orientations Futures
There are several potential future directions for the study of 4-isopropyl-N-(3-methylphenyl)benzamide. One area of research could be the development of new painkillers based on the structure of 4-isopropyl-N-(3-methylphenyl)benzamide. Another area of research could be the investigation of the effects of 4-isopropyl-N-(3-methylphenyl)benzamide on other physiological and biochemical processes beyond pain and inflammation. Additionally, the development of more soluble analogs of 4-isopropyl-N-(3-methylphenyl)benzamide could improve its utility in lab experiments.
Méthodes De Synthèse
The synthesis of 4-isopropyl-N-(3-methylphenyl)benzamide involves the reaction of 4-isopropylaniline and 3-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of 4-isopropyl-N-(3-methylphenyl)benzamide as a white solid.
Applications De Recherche Scientifique
4-isopropyl-N-(3-methylphenyl)benzamide has been extensively used in scientific research to study its mechanism of action and its effects on various physiological and biochemical processes. It has been found to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new painkillers.
Propriétés
Numéro CAS |
352677-10-2 |
|---|---|
Nom du produit |
4-isopropyl-N-(3-methylphenyl)benzamide |
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
N-(3-methylphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-12(2)14-7-9-15(10-8-14)17(19)18-16-6-4-5-13(3)11-16/h4-12H,1-3H3,(H,18,19) |
Clé InChI |
ICAVFEYKPGUIJF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)

![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)
![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)
